molecular formula C11H13NO4 B145074 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid CAS No. 138621-63-3

3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid

Cat. No. B145074
M. Wt: 223.22 g/mol
InChI Key: CAGUEQZBLIGCEU-UHFFFAOYSA-N
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Description

The compound 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid is a derivative of amino acids where the amino group is attached to a 2,3-dihydro-1,4-benzodioxin nucleus. This structure is of interest due to the potential pharmacological properties that the benzodioxin group may impart to the molecule. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, characterization, and properties.

Synthesis Analysis

The synthesis of related compounds, specifically racemic 2-amino-3-(heteroaryl)propanoic acids with a furan or thiophene nucleus, has been reported. These compounds were synthesized with yields ranging from 48-94% by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, in the presence of iron dust as a catalyst. This method avoids the hydrogenolysis of bromine on the thiophene nucleus, which is a common issue in such reactions .

Molecular Structure Analysis

While the papers do not directly analyze the molecular structure of 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid, they do discuss the structural characterization of similar compounds. For instance, novel co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl)amino]cyclohexanol with various hydroxyl benzoic acids were characterized using X-ray single-crystal analysis, fluorescence spectroscopy, and thermal analysis. These studies revealed a three-dimensional hydrogen-bonded network and a two-dimensional molecular scaffolding motif within the crystal lattice .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid. However, they do describe the fluorescence derivatization of amino acids, where a naphthalene derivative was coupled to the amino group of amino acids, resulting in strongly fluorescent derivatives. These derivatives were further reacted to form blue benzo[a]phenoxazinium conjugates with strong fluorescence and good quantum yields, which are useful in biological assays .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid are not directly discussed in the provided papers. However, the solubility of similar compounds was studied, and it was found that co-crystallization strategies could enhance the solubility of the compounds. The solubility followed the order of the co-crystals formed with different organic acids . This information could be relevant when considering the solubility and formulation of the compound of interest.

Scientific Research Applications

  • Anti-Inflammatory Activity : The compound has been studied for its anti-inflammatory properties. Vazquez et al. (1997) synthesized racemic (R,S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid and its R and S enantiomers, finding notable anti-inflammatory activity, comparable to other anti-inflammatory agents (Vazquez, Rosell, & Pujol, 1997).

  • Bacterial Biofilm Inhibition and Cytotoxicity : Abbasi et al. (2020) researched the compound's ability to inhibit bacterial biofilms and its cytotoxicity. They found that certain derivatives exhibited significant inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, with minimal cytotoxicity (Abbasi et al., 2020).

  • Anticonvulsant Activity : Research by Arustamyan et al. (2019) explored the anticonvulsant activity of amino amides and amino esters based on this compound, contributing to potential applications in the treatment of convulsions (Arustamyan et al., 2019).

  • Antibacterial and Antifungal Agents : A study by Abbasi et al. (2020) synthesized derivatives of the compound as potential antibacterial and antifungal agents. Some compounds showed considerable antimicrobial potential with low hemolytic activity, suggesting their use in treating infections (Abbasi et al., 2020).

  • Antibacterial Agents and Enzyme Inhibitors : Another study by Abbasi et al. (2017) synthesized N-Substituted derivatives of the compound as potent antibacterial agents and moderate enzyme inhibitors. This highlights its potential use in treating bacterial infections and as an enzyme-targeting drug (Abbasi et al., 2017).

  • Synthesis of Antidiabetic Agents : Abbasi et al. (2023) explored the synthesis of derivatives of this compound as anti-diabetic agents. The study found weak to moderate inhibitory activities against α-glucosidase enzyme, indicating a potential therapeutic application for type-2 diabetes (Abbasi, Parveen, & Rehman, 2023).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335 and precautionary statements include P271;P261;P280 .

properties

IUPAC Name

3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8H,3-4,6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGUEQZBLIGCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393426
Record name 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid

CAS RN

138621-63-3
Record name 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5 g of 2,3-dihydrobenzo[1,4]dioxine-6-carbaldehyde, 3.17 g of malonic acid and 4.69 g of ammonium acetate in 50 ml of EtOH is refluxed for 5 hours. The reaction mixture is allowed to cool to RT and the precipitate formed is filtered off by suction and washed with EtOH and then with water. 1.965 g of the expected product are obtained after drying under vacuum.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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